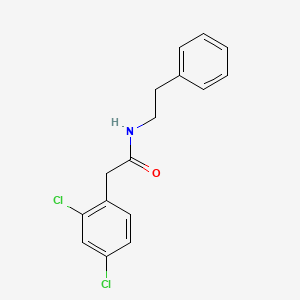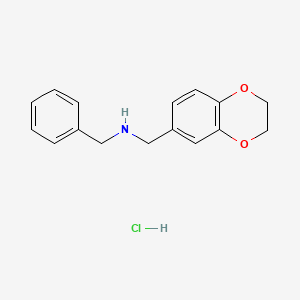![molecular formula C13H11N3O3S B5563219 N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide, also known as NTAPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has been found to interact with metal ions, proteins, and nucleic acids, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a valuable tool for studying the role of oxidative stress in different biological processes.
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has also been found to exhibit anti-inflammatory properties. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can inhibit the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its high selectivity towards metal ions. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a valuable tool for studying the role of metal ions in different biological processes. Another advantage of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its fluorescent properties, which make it a useful probe for studying different biological processes.
However, one of the main limitations of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its low solubility in water. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can make it challenging to use in aqueous solutions, which can limit its applications in some experiments.
Orientations Futures
There are several future directions for research on N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide. One of the most significant areas of research is the development of new synthetic methods for N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide. This can lead to the production of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide with higher yields and purity, which can facilitate its use in various experiments.
Another important area of research is the investigation of the mechanism of action of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide as an antitumor agent. This can lead to the development of new therapeutic agents for the treatment of cancer.
Conclusion:
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is a valuable chemical compound that has various scientific research applications. Its high selectivity towards metal ions and fluorescent properties make it a useful tool for studying different biological processes. N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has also been found to exhibit various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. However, its low solubility in water can limit its applications in some experiments. There are several future directions for research on N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide, including the development of new synthetic methods and the investigation of its mechanism of action as an antitumor agent.
Méthodes De Synthèse
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can be synthesized by reacting 5-nitro-2-thiophenecarboxaldehyde with 3-aminobenzoylacetamide in the presence of a suitable catalyst. The reaction yields N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide as a yellow solid with a high yield. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has been found to exhibit various scientific research applications. One of the most significant applications of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its use as a fluorescent probe for detecting metal ions. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can selectively bind with copper ions, which can be detected by fluorescence spectroscopy. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a valuable tool for studying the role of copper ions in different biological processes.
Another important application of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its use as an antitumor agent. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide as an antitumor agent is still under investigation, but it is believed to involve the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9(17)15-11-4-2-3-10(7-11)14-8-12-5-6-13(20-12)16(18)19/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNROBRDJRZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)
![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)


![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)
![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)
![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)
![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)